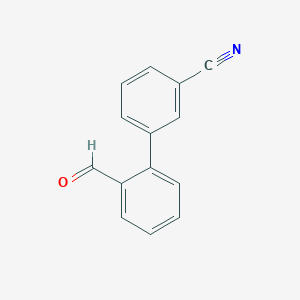

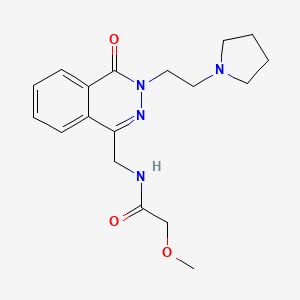

3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in the context of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Synthesis and Reactivity Studies

Enamine and Azaenamine Synthesis : 2-Oxo-3-(indol-3-yl)propanonitrile 2 reacts with dimethylformamide dimethylacetal to yield enaminonitrile 3, which further reacts to form various compounds, including pyrazole-4-carbonitrile 6 and indolylpyridine 10. This demonstrates the versatility of these types of carbonitriles in synthesizing diverse heterocyclic structures (Abdallah, 2007).

Heterocyclic Compound Synthesis : The utilization of 2-ethoxymethylene-3-oxobutanenitrile has shown effective in synthesizing heterocycles with biological activities against bacteria, fungi, and tumor cells. This highlights the significance of carbonitrile derivatives in medicinal chemistry (Černuchová et al., 2005).

Bioactive Compound Development

Antimicrobial and Anticancer Activities : A study on 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile showcased its potential in synthesizing compounds with antibacterial and antitumor activities. This exemplifies the application of carbonitrile derivatives in developing new therapeutic agents (Elewa et al., 2021).

Anti-Lung Cancer Activity : Novel Fluoro Substituted Benzo[b]pyran derivatives, including carbonitrile compounds, have shown significant anti-lung cancer activity, further emphasizing the importance of carbonitrile derivatives in cancer research (Hammam et al., 2005).

Advanced Material Research

Corrosion Inhibition : Aryl pyrazole pyridine derivatives, including carbonitrile compounds, have been used as corrosion inhibitors for copper in hydrochloric acid systems. This application is crucial in materials science for protecting metals against corrosion (Sudheer & Quraishi, 2015).

Reactions with Si Surfaces : Studies on the reactions of [C, N, O]-containing molecules, including carbonitriles, with Si surfaces have profound implications in the development of SiC, SiN, SiO, SiCN, and diamond thin films, vital in semiconductor technology (Lu & Lin, 2002).

properties

IUPAC Name |

3-[1-(4-cyanobenzoyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c18-9-12-1-3-13(4-2-12)17(23)22-8-5-14(11-22)24-16-15(10-19)20-6-7-21-16/h1-4,6-7,14H,5,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKWZAMPYIGMHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylsulfamoyl)-N-[5-[[4-(dimethylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2735045.png)

![3,8-Bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzo[c]chromen-6-one](/img/structure/B2735051.png)

![3-[(Carbamoylmethyl)amino]propanamide](/img/structure/B2735052.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2735059.png)

![4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2735060.png)

![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2735061.png)

![4-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2735064.png)